Anisylidene acetone
Overview
Description
Anisylidene acetone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisylidene acetone can be synthesized through an aldol condensation reaction. This involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve p-anisaldehyde in acetone.
Step 2: Add a base, such as potassium hydroxide, to the mixture and stir for a specified period.
Step 3: Precipitate the product by adding water and filter the solid formed.
Step 4: Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Anisylidene acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anisylidene acetone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Anisylidene acetone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 4-Methoxyamphetamine
Comparison: Anisylidene acetone is unique due to its butenone structure, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenyl derivatives. The presence of the butenone moiety allows for specific reactions and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3 |
InChI Key |
WRRZKDVBPZBNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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